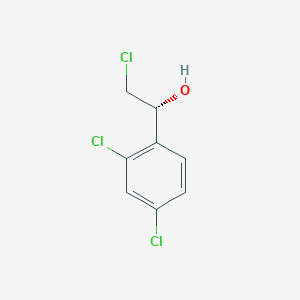

(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol” is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.5 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol” is represented by the linear formula C8H7Cl3O . The average mass is 225.500 Da and the monoisotopic mass is 223.956253 Da .Physical And Chemical Properties Analysis

“(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol” is a solid substance . It has a molecular weight of 225.5 . The compound is sealed in dry and stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Biocatalysis

Biotransformation with Acinetobacter sp. for Miconazole Synthesis (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a crucial intermediate for the antifungal agent Miconazole. A study isolated a bacterial strain capable of converting 2-chloro-1-(2,4-dichlorophenyl)ethanone to this compound with high stereoselectivity. The process used Acinetobacter sp. ZJPH1806, demonstrating an efficient biocatalytic route for producing this valuable chiral intermediate at high yield and enantiomeric excess (Miao et al., 2019). More details.

Development of an Enzymatic Process for Luliconazole Synthesis Another study focused on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, used as a chiral intermediate in synthesizing Luliconazole, an antifungal medication. The research optimized a biotransformation process using a ketoreductase mutant from Lactobacillus kefiri expressed in Escherichia coli. This method efficiently converted 2-chloro-1-(2,4-dichlorophenyl)ethanone to the chiral alcohol with high product ee value and was further used to chemically synthesize Luliconazole (Wei et al., 2019). More details.

Asymmetric Synthesis and Microbial Catalysis

Efficient Synthesis Using Candida ontarioensis Research highlighted the use of Candida ontarioensis for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to produce (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a pharmaceutical intermediate. The microbial cells demonstrated high catalytic activity, giving the product with almost complete enantiomeric excess and yield, especially after cetyltrimethylammonium bromide-pretreatment, which increased the cell activity (Ni, Zhang, & Sun, 2012). More details.

Biosynthesis Using Mutant Short-Chain Dehydrogenase A study explored the production of (R)-2-chloro-1-(2, 4-dichlorophenyl)ethanol, an important chiral intermediate for antifungal drug synthesis, using a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans. The mutant enzyme showed higher efficiency than the wild type in transforming 2-chloro-1-(2, 4-dichlorophenyl)ethanone to the desired product, providing a practical method for high substrate loading and industrial-scale applications (Zhou et al., 2020). More details.

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEPANNURIQWRM-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@H](CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2574421.png)

![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2574428.png)

![4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2574430.png)

![4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)

![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2574439.png)